molecular formula C14H10F2O2 B6398195 5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid CAS No. 1261903-05-2

5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid

Cat. No.: B6398195
CAS No.: 1261903-05-2
M. Wt: 248.22 g/mol
InChI Key: KEZSEWOJYIJWHY-UHFFFAOYSA-N
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Description

5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid: is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring

Properties

IUPAC Name

3-fluoro-5-(2-fluoro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-13(16)12(4-8)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZSEWOJYIJWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689225
Record name 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-05-2
Record name 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-fluoro-5-methylbenzaldehyde with fluorine gas or a fluorinating agent under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group, yielding the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of fluorinated compounds with unique properties.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.
  • Potential use in drug discovery and development due to its structural features.

Industry:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .

Comparison with Similar Compounds

  • 5-Fluoro-2-methylbenzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 5-Fluoro-2-methoxyphenylboronic acid

Comparison:

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